molecular formula C17H17N3O3 B1408155 methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1428794-41-5

methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B1408155
CAS No.: 1428794-41-5
M. Wt: 311.33 g/mol
InChI Key: AAYUTNNPWINVHV-UHFFFAOYSA-N
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Description

Overview of Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This compound stands as a prominent member of the pyrrolopyridine family, distinguished by its intricate molecular structure and promising pharmacological profile. The compound possesses the molecular formula C17H17N3O3 and a molecular weight of 311.34 grams per mole, representing a sophisticated organic molecule that incorporates multiple functional groups within its bicyclic framework. The Chemical Abstracts Service has assigned this compound the registry number 1428794-41-5, establishing its unique identity within the vast database of known chemical substances.

The structural complexity of this compound derives from its pyrrolopyridine core, which consists of a pyrrole ring fused to a pyridine nucleus at the 2,3-positions. This bicyclic arrangement creates a rigid planar system that serves as the foundation for various substituents, including an amino group at position 4, a benzyl group at position 1, a methyl group at position 6, and a methyl ester functionality at position 5. The presence of a ketone group at position 7 further enhances the compound's reactivity and contributes to its unique electronic properties.

The compound's molecular architecture reflects the sophisticated design principles employed in modern medicinal chemistry, where structural features are carefully selected to optimize biological activity while maintaining synthetic accessibility. The combination of electron-donating and electron-withdrawing groups within the molecule creates a balanced electronic environment that influences both its chemical reactivity and biological interactions. This delicate balance makes this compound an attractive target for pharmaceutical research and development.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1428794-41-5
Molecular Formula C17H17N3O3
Molecular Weight 311.34 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC(=O)C1=C(N)C2=C(N(CC3=CC=CC=C3)C=C2)C(=O)N1C
Storage Conditions 2-8 degrees Celsius
Purity 95%

Historical Background and Discovery

The development of this compound emerges from the broader historical context of pyrrolopyridine research, which has evolved significantly over the past several decades. The pyrrolopyridine scaffold represents one of six possible structural isomers of bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus, and these compounds have been the subject of extensive pharmacological studies over the last century. The recognition that compounds containing both pyrrole and pyridine pharmacophores could exhibit enhanced biological activity led to sustained research efforts in this area.

The synthetic methodology for creating pyrrolo[2,3-c]pyridine derivatives has been refined through numerous research contributions, with particular emphasis on developing efficient and scalable synthetic routes. Historical investigations have demonstrated that acid-promoted intramolecular cyclization reactions represent a particularly effective approach for constructing these complex molecular frameworks. The development of these synthetic methodologies has been crucial in enabling the preparation of this compound and related compounds on scales suitable for both research and potential commercial applications.

Research into the biological activities of pyrrolopyridine derivatives has revealed their potential applications across multiple therapeutic areas, including treatment of diseases affecting the nervous and immune systems. This broad spectrum of pharmacological properties has maintained scientific interest in pyrrolopyridine compounds and has driven continued efforts to synthesize new derivatives with improved properties. The discovery that these compounds could serve as analgesic and sedative agents further reinforced their importance in medicinal chemistry research.

The specific compound this compound represents a culmination of these historical developments, incorporating structural features that have been identified as important for biological activity while maintaining synthetic accessibility. The compound's development reflects the continuing evolution of structure-activity relationship understanding within the pyrrolopyridine series, demonstrating how historical insights continue to inform contemporary drug discovery efforts.

Significance and Relevance in Contemporary Chemical Research

This compound occupies a position of considerable significance within contemporary chemical research, particularly in the fields of medicinal chemistry and pharmaceutical development. The compound exemplifies the sophisticated molecular design principles that characterize modern drug discovery, where multiple functional groups are strategically incorporated to optimize both biological activity and synthetic accessibility. Its relevance extends beyond its individual properties to encompass its role as a representative member of the pyrrolopyridine class, which has demonstrated remarkable versatility in therapeutic applications.

The contemporary importance of this compound is underscored by its classification as a pyrrolopyridine derivative, a chemical class known for diverse pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. Research has established that pyrrolopyridines can be effectively utilized in treating diseases of the nervous and immune systems, with documented antidiabetic, antimycobacterial, antiviral, and antitumor activities. This broad spectrum of biological activities positions this compound as a valuable research tool for investigating multiple therapeutic targets.

The compound's relevance in contemporary research is further enhanced by advances in synthetic methodology that have made its preparation more efficient and accessible. Modern synthetic approaches have enabled researchers to prepare this compound through multi-component reactions and modifications of existing pyrrolopyridine frameworks, facilitating its study and potential development. The availability of reliable synthetic routes has been crucial in enabling detailed investigations of the compound's properties and potential applications.

Current research trends emphasize the importance of structural features present in this compound, particularly the presence of electron-donating methoxy groups and other substituents that can significantly affect biological activity. Contemporary understanding recognizes that the nature and position of substituents are critical factors in determining pharmacological efficacy, making detailed studies of this compound highly relevant to current drug discovery efforts.

Table 2: Contemporary Research Applications of Pyrrolopyridine Derivatives

Research Area Application Reference
Nervous System Disorders Analgesic and sedative agents
Immune System Disorders Anti-inflammatory applications
Metabolic Disorders Antidiabetic activity
Infectious Diseases Antimycobacterial and antiviral properties
Oncology Antitumor and antiproliferative effects
Synthetic Chemistry Multi-component reaction development
Pharmaceutical Development Lead compound optimization

Objectives and Scope of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, establishing a definitive resource for researchers working with this important compound. The primary objective encompasses a detailed analysis of the compound's structural characteristics, synthetic methodologies, and chemical properties, providing essential information for scientists engaged in related research activities. This review seeks to consolidate current knowledge while identifying areas where additional research may be beneficial.

The scope of this review specifically focuses on the chemical and structural aspects of this compound, examining its molecular architecture, synthesis routes, and reactivity patterns. The review will analyze the compound's position within the broader pyrrolopyridine family, highlighting unique features that distinguish it from related structures. Particular attention will be devoted to understanding how the specific substitution pattern influences the compound's properties and potential applications.

A secondary objective involves examining the synthetic accessibility of this compound, including analysis of established synthetic routes and identification of potential improvements or alternative approaches. The review will consider the practical aspects of compound preparation, including yield optimization, reaction conditions, and purification methods that are relevant to both research and potential commercial applications.

The review scope deliberately excludes detailed discussion of biological activity, dosage considerations, and safety profiles, maintaining focus on the chemical and structural aspects of the compound. This approach ensures depth of coverage in the selected areas while avoiding overlap with specialized biological or pharmacological reviews. The examination will draw upon diverse scientific sources to provide a balanced and comprehensive perspective on the current state of knowledge regarding this important pyrrolopyridine derivative.

Properties

IUPAC Name

methyl 4-amino-1-benzyl-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19-15(17(22)23-2)13(18)12-8-9-20(14(12)16(19)21)10-11-6-4-3-5-7-11/h3-9H,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYUTNNPWINVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as its size, polarity, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is ultimately excreted .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Biological Activity

Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS Number: 1428794-41-5) is a compound belonging to the pyrrolo[2,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound based on existing literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 1428794-41-5
  • Purity : ≥95%

Antitumor Activity

Recent studies have indicated that compounds in the pyrrolo[2,3-c]pyridine class exhibit significant antitumor effects. For instance, derivatives of this scaffold have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Notably, compounds have demonstrated activity against breast cancer cells by inducing apoptosis and inhibiting migration and invasion .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of methyl 4-amino derivatives. These compounds have been found to modulate pro-inflammatory cytokines through pathways such as MAPK p38 and NF-κB signaling. Specifically, studies have shown that certain pyrrolopyridine analogs can effectively inhibit COX enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes .

Antiviral Properties

The antiviral activity of pyrrolo[2,3-c]pyridine derivatives has also been explored. Some compounds within this class have shown moderate efficacy against HIV replication in vitro. The structure of these compounds significantly influences their antiviral potency, with specific substituents enhancing their activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 4-amino derivatives. Key findings include:

  • Substituent Effects : The presence of specific functional groups at strategic positions on the pyrrolo[2,3-c]pyridine scaffold can enhance or diminish biological activity. For example, modifications at the benzyl position have been linked to increased potency against cancer cell lines .
  • Carboxylic Acid Group : The carboxylic acid moiety plays a significant role in the interaction with biological targets, particularly in anti-inflammatory and antitumor activities .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated a series of pyrrolo[2,3-c]pyridine derivatives against various cancer cell lines.
    • Results indicated that compounds with an ethyl group at position 4 exhibited the highest cytotoxicity (IC50 values <10 µM) against breast cancer cells .
  • Anti-inflammatory Mechanism :
    • A molecular docking study assessed the binding affinity of methyl 4-amino derivatives to COX enzymes.
    • The results showed strong binding interactions, correlating with observed in vitro inhibition of COX activity .

Scientific Research Applications

Immunomodulatory Applications

Recent studies have highlighted the potential of this compound as an immunomodulator , particularly targeting Janus kinase 3 (JAK3). The structure of the pyrrolo[2,3-c]pyridine scaffold has been shown to enhance JAK3 inhibitory activity significantly.

Key Findings:

  • Inhibition Mechanism : The compound interacts with key amino acids in the JAK3 binding site, leading to effective inhibition of T cell proliferation and modulation of immune responses.
  • Structure-Activity Relationship (SAR) : Modifications at the C4 and C5 positions of the pyrrolo[2,3-c]pyridine scaffold have been correlated with increased JAK3 inhibitory activity. For instance, derivatives with a carbamoyl group at C5 showed enhanced potency compared to others .

Antibacterial Properties

The compound has also demonstrated promising antibacterial activity against various pathogens. Its structural features contribute to its effectiveness as a lead compound for developing new antibacterial agents.

Notable Insights:

  • Activity Against Resistant Strains : Derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, outperforming traditional antibiotics like vancomycin .
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Activity

Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate exhibits significant anticancer properties , particularly through its action on fibroblast growth factor receptors (FGFRs).

Research Highlights:

  • Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines by blocking FGFR signaling pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Comprehensive Data Table

Application AreaMechanism of ActionKey Findings
ImmunomodulationInhibition of JAK3Enhanced T cell proliferation inhibition
AntibacterialDisruption of cell wall synthesisEffective against MRSA and resistant strains
AnticancerInhibition of FGFR signalingInduces apoptosis and inhibits proliferation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group at position 4 undergoes nucleophilic substitution under alkaline conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of sodium hydride (NaH) and DMF at 50°C yields N-alkylated derivatives.

  • Arylation : Substitution with aryl halides via Buchwald-Hartwig coupling introduces aromatic moieties.

Acylation Reactions

The amino group reacts readily with acylating agents:

  • Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated derivative, preserving the pyrrolopyridine core .

  • Benzoylation : Benzoyl chloride in dichloromethane (DCM) with triethylamine forms the N-benzoyl analog, enhancing lipophilicity .

Hydrolysis of the Ester Group

The methyl ester at position 5 is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : Refluxing with NaOH in ethanol/water converts the ester to a carboxylic acid.

  • Acidic Hydrolysis : HCl in dioxane selectively cleaves the ester without affecting the benzyl group.

Condensation Reactions

The amino group participates in cyclocondensation with active methylene compounds:

  • With Malononitrile : In acetic acid and catalytic HCl, the reaction forms fused pyrrolo[2,3-d]pyrimidine derivatives .

  • With Ethyl Cyanoacetate : Similar conditions yield substituted pyrrolo[2,3-b]pyridines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound shares a pyrrolo[2,3-c]pyridine core with other derivatives but differs in substitution patterns. Below is a comparative analysis:

Compound Substituents Key Functional Impact
Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate - 1-Benzyl
- 4-Amino
- 5-Methyl ester
- 6-Methyl
- 7-Keto
Enhanced lipophilicity (benzyl), H-bond donor (amino), ester for metabolic stability
N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (NB480) - 4-Benzamide
- 6-Methyl
- 7-Keto
- Tosyl-protected at position 1
Improved target binding (amide group), reduced metabolic cleavage (tosyl protection)
Methyl 4-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoate (27a) - 1-Tosyl
- 4-Phenyl ester
- 6-Methyl
- 7-Keto
Enhanced solubility (tosyl), ester for prodrug potential

Pharmacological and Biochemical Insights:

Bioactivity: The 4-amino group in the target compound may enhance interactions with polar residues in enzyme active sites, akin to the 4-benzamide group in NB480, which showed potent BET/HDAC dual inhibition .

Metabolic Stability :

  • The methyl ester at position 5 is prone to hydrolysis, similar to compound 27a, but the 1-benzyl group may slow hepatic clearance compared to tosyl-protected analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows amide coupling or cyclization protocols, as seen in NB480’s preparation . However, the benzyl group introduces challenges in regioselective functionalization.

Q & A

Q. What are the recommended synthetic routes for methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic assembly. For example:

  • Step 1: Condensation of benzylamine with a substituted pyrrolopyridine precursor under reflux in anhydrous THF, using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the benzyl-substituted intermediate.
  • Step 2: Methyl esterification at the 5-position via nucleophilic acyl substitution, employing methyl chloroformate in the presence of a base (e.g., triethylamine).
  • Optimization: Reaction yields improve under inert atmospheres (argon) and controlled temperature gradients (e.g., 60–80°C for 12–24 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS: To confirm molecular weight ([M+H]+ expected at ~340–350 Da) and detect impurities (e.g., unreacted precursors).
  • NMR Spectroscopy:
    • ¹H-NMR: Look for diagnostic peaks: δ 2.5–3.0 ppm (6-methyl group), δ 4.2–4.5 ppm (benzyl CH2), and δ 7.3–7.5 ppm (aromatic protons).
    • 13C-NMR: Confirm carbonyl (C=O) at ~165–170 ppm and quaternary carbons in the pyrrolopyridine core.
  • X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases (e.g., JAK2 or CDKs) using fluorescence-based ADP-Glo™ kits. Prepare compound dilutions in DMSO (≤0.1% final concentration) and measure IC50 values via dose-response curves.
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include controls for solvent effects and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 3LZB). Prioritize hydrogen bonding between the 4-amino group and kinase hinge regions (e.g., Glu903 in JAK2).
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions impacting affinity.
  • QSAR Models: Train models using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with experimental IC50 data .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Compare with computational predictions (e.g., ALOGPS).
  • Stability Studies:
    • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures.
    • pH Stability: Incubate in buffers (pH 1–10) for 24 hours and quantify degradation via LC-MS.
  • Contradiction Analysis: Cross-reference with CRDC guidelines (e.g., RDF2050108 for process simulation) to identify methodological inconsistencies (e.g., agitation speed in solubility tests) .

Q. How can interdisciplinary approaches enhance the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Medicinal Chemistry: Introduce electron-withdrawing groups (e.g., -CF3) at the 6-methyl position to block oxidative metabolism.
  • Biochemistry: Perform microsomal stability assays (human liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Data Integration: Use CRDC subclass RDF2050104 (membrane technologies) to optimize lipophilicity for blood-brain barrier penetration while retaining solubility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

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